molecular formula C23H22ClN3O5S B5024427 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B5024427
M. Wt: 488.0 g/mol
InChI Key: IGDHTGRBSGBRTJ-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which are known to have a wide range of biological activities . It contains a sulfonyl group attached to a 4-chlorophenyl group, a 2-methyl-3-nitrophenyl group, and a 2-phenylethyl group. Sulfonamides are often used in medicine and have brought about an antibiotic revolution .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and elemental analysis . These techniques can confirm the presence of the sulfonyl group and the various phenyl groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Sulfonamides, in general, can undergo a variety of reactions, including protodeboronation .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with sulfonamides, it could be of interest in fields such as medicine or agriculture .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-17-21(8-5-9-22(17)27(29)30)25-23(28)16-26(15-14-18-6-3-2-4-7-18)33(31,32)20-12-10-19(24)11-13-20/h2-13H,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDHTGRBSGBRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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